1-(3-(Chloromethyl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-(Chloromethyl)azetidin-1-yl)ethanone is an organic compound that features a four-membered azetidine ring substituted with a chloromethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(Chloromethyl)azetidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of azetidine with chloromethyl ketone under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Azetidine and chloromethyl ketone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Azetidine is reacted with chloromethyl ketone in an appropriate solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azetidine derivatives with various functional groups.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
1-(3-(Chloromethyl)azetidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the construction of complex molecules.
Mechanism of Action
The mechanism by which 1-(3-(Chloromethyl)azetidin-1-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-(Chloromethyl)azetidin-1-yl)ethanone can be compared with other azetidine derivatives:
1-(3-(Aminomethyl)azetidin-1-yl)ethanone: This compound features an aminomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
1-(3-Hydroxy-1-azetidinyl)ethanone: The presence of a hydroxy group alters the compound’s polarity and hydrogen bonding capabilities.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone:
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
1-[3-(chloromethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-5(9)8-3-6(2-7)4-8/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFUTIMEMPZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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